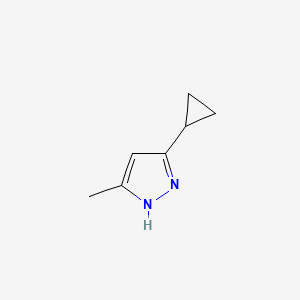![molecular formula C11H14F3N B1521888 2-メチル-1-[4-(トリフルオロメチル)フェニル]プロパン-1-アミン CAS No. 1173241-51-4](/img/structure/B1521888.png)
2-メチル-1-[4-(トリフルオロメチル)フェニル]プロパン-1-アミン
説明
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C11H14F3N and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬開発
トリフルオロメチル基は、その親油性と生物学的利用能を高める特性により、医薬品設計における重要な薬理フォアです。 2-メチル-1-[4-(トリフルオロメチル)フェニル]プロパン-1-アミンと類似の構造を持つフルオキセチンなどの化合物は、セロトニンの再取り込みを阻害することが知られており、うつ病の治療に重要な役割を果たしています .
有機合成化学
有機化学では、トリフルオロメチル基は、代謝安定性を高めるなど、分子の化学的性質を修飾するために使用できます。 このため、2-メチル-1-[4-(トリフルオロメチル)フェニル]プロパン-1-アミンは、より複雑な分子の合成における貴重な中間体となります .
農薬
フッ素含有化合物は、その生物活性が高いため、農薬に広く用いられています。 2-メチル-1-[4-(トリフルオロメチル)フェニル]プロパン-1-アミン中のトリフルオロメチル基は、効力を向上させた新しい殺虫剤または除草剤の開発に利用できます .
材料科学
トリフルオロメチル基のユニークな電子特性は、材料科学、特に特定の表面特性を必要とする高度なポリマーやコーティングの開発において活用できます .
触媒
トリフルオロメチル化された化合物は、化学反応の結果に影響を与えるために触媒においてしばしば配位子として使用されます。 これらは、より効率的で選択的な触媒の開発に役立ちます .
神経科学研究
既知の中枢神経系 (CNS) 活性薬物との構造的類似性から、2-メチル-1-[4-(トリフルオロメチル)フェニル]プロパン-1-アミンは、神経伝達物質系とCNS疾患を研究する神経科学研究で使用できます .
イメージング剤
トリフルオロメチル基の特性により、磁気共鳴画像法 (MRI) や陽電子放出断層撮影 (PET) などのさまざまな医療診断で使用されるイメージング剤の開発に適しています .
環境科学
トリフルオロメチル基を持つフッ素化化合物を含むフッ素化化合物の環境運命に関する研究は、生態系への長期的な影響を理解し、生分解性のある代替物を開発するために不可欠です .
作用機序
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine is the serotonin reuptake transporter protein, which is located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the synaptic cleft, thereby influencing mood and behavior.
Mode of Action
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine interacts with its target by blocking the reuptake of serotonin . This action prevents the reabsorption of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels then stimulate the postsynaptic receptors, leading to enhanced serotonergic neurotransmission.
Biochemical Pathways
The action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine primarily affects the serotonergic pathway . By blocking the reuptake of serotonin, it enhances the effect of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction in anxiety and depressive symptoms.
Pharmacokinetics
Like other similar compounds, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine’s action include increased serotonergic neurotransmission, which can lead to mood elevation and reduction in anxiety and depressive symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or diminish its effects . Additionally, individual factors such as genetic variations in the serotonin transporter protein can also influence its efficacy .
特性
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRFQVTVOTIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173241-51-4 | |
| Record name | 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
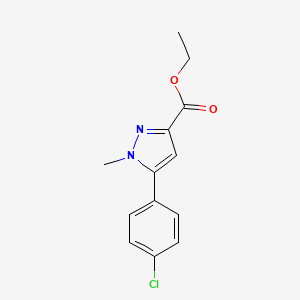


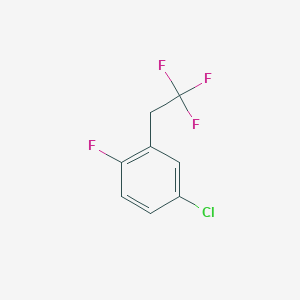
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
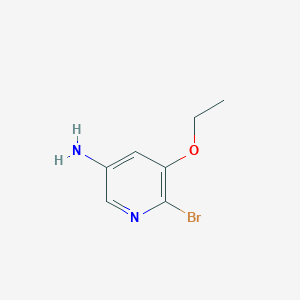
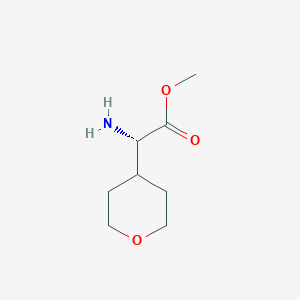

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
